Butanal oxime
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Overview
Description
Butanal oxime, also known as butyraldehyde oxime or n-butyraldoxime, is an organic compound with the molecular formula C₄H₉NO. It is a colorless to pale yellow liquid with a characteristic odor. This compound is an oxime derivative of butanal (butyraldehyde) and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butanal oxime is typically synthesized through the reaction of butanal with hydroxylamine. The reaction proceeds as follows:
CH3(CH2)2CHO+NH2OH→CH3(CH2)2CH=NOH+H2O
This reaction is usually carried out in an aqueous or alcoholic medium under mild acidic or neutral conditions .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Butanal oxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to butyric acid oxime using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to butylamine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Butyric acid oxime
Reduction: Butylamine
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
Butanal oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Industry: this compound is used as an anti-skinning agent in paints and coatings, and as an intermediate in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of butanal oxime involves its ability to form stable complexes with metal ions and other molecules. This property makes it useful in various catalytic and coordination chemistry applications. The oxime group can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Butyraldehyde (Butanal): The parent aldehyde of butanal oxime, used in the production of this compound.
Acetaldoxime: An oxime derivative of acetaldehyde, used in similar applications but with different reactivity and properties.
Benzaldoxime: An oxime derivative of benzaldehyde, used in organic synthesis and as a ligand in coordination chemistry
Uniqueness: this compound is unique due to its specific reactivity and applications in various fields. Its ability to form stable complexes and undergo diverse chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
5780-41-6 |
---|---|
Molecular Formula |
C4H9NO |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
(NZ)-N-butylidenehydroxylamine |
InChI |
InChI=1S/C4H9NO/c1-2-3-4-5-6/h4,6H,2-3H2,1H3/b5-4- |
InChI Key |
KGGVGTQEGGOZRN-PLNGDYQASA-N |
Isomeric SMILES |
CCC/C=N\O |
Canonical SMILES |
CCCC=NO |
boiling_point |
306 °F at 760 mmHg (NTP, 1992) |
density |
0.923 (NTP, 1992) - Less dense than water; will float |
flash_point |
136 °F (NTP, 1992) |
melting_point |
-21.1 °F (NTP, 1992) |
physical_description |
Butyraldoxime appears as a liquid. Flash point 140 °F. Slightly less dense than water. Vapors heavier than air. Used to make plastics and rubber. Clear colorless liquid; [NTP] |
solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) |
vapor_density |
3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |
Origin of Product |
United States |
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